6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
Description
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyridazine core substituted with four methyl groups and a 2-ethoxy-phenyl moiety at the 6-position. This scaffold is notable for its fused bicyclic structure, combining pyrrole and pyridazine rings.
The compound’s synthesis likely involves inverse-electron-demand Diels-Alder (IEDDA) reactions, a method validated for constructing pyrido[3,4-d]pyridazine derivatives . Stability challenges, such as those observed in tetrahydropyrido[3,4-d]pyridazine intermediates, may necessitate optimized purification protocols .
Properties
CAS No. |
647845-59-8 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C18H21N3O/c1-6-22-16-10-8-7-9-15(16)21-13(4)17-11(2)19-20-12(3)18(17)14(21)5/h7-10H,6H2,1-5H3 |
InChI Key |
BPSOINWXAMMGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C3C(=NN=C(C3=C2C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or esters, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, the scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key analogs of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine include derivatives with variations in the aryl substituent and methylation patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-d]pyridazine Derivatives
*Estimated based on structural similarity.
Key Observations:
Substituent Position and Bioactivity: The 4-Ethoxy-phenyl analog exhibits calcium channel inhibitory activity (IC50 = 180.0), suggesting that substituent position (para vs. ortho) significantly impacts target binding .
Synthetic Accessibility :
- The 4-Bromo-phenyl derivative is commercially available with >95% purity, indicating robust synthetic protocols .
- Instability in intermediates (e.g., tetrahydropyrido[3,4-d]pyridazines) underscores the need for stabilized conditions during synthesis .
Pharmacological Potential: Pyrrolo[3,4-d]pyridazinones with methyl and aryl substitutions demonstrate anticancer activity via CDK1/cyclin B kinase inhibition . The 3,4-Dimethoxy-phenyl variant is flagged for preclinical anticancer screening, highlighting the role of electron-donating groups in bioactivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Bromine substitution (logP = 4.58) increases hydrophobicity compared to ethoxy groups (predicted logP ~3.5), influencing solubility and bioavailability .
- Stability : The 4-Bromo-phenyl derivative is stable under standard storage conditions, whereas related intermediates may degrade without optimized handling .
Biological Activity
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo[3,4-d]pyridazine core with ethoxy and tetramethyl substitutions. Its molecular formula is and it has a molecular weight of approximately 216.28 g/mol. The structural features contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine |
| SMILES | CCOC1=NC(=N1C(C)(C)C)C2=C(C=C(C=C2)C)N=C(C)N(C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various cellular pathways. Notably, its structure allows it to engage in hydrogen bonding and π-π stacking interactions with target biomolecules.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyridazine derivatives. For instance:
- In vitro studies : Compounds similar to 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine demonstrated significant cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
- Synergistic effects : When combined with conventional chemotherapeutics like doxorubicin, these compounds showed enhanced efficacy in reducing cell viability compared to standalone treatments .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties:
- Bacterial Inhibition : It has been reported to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis .
- Fungal Activity : In vitro assays revealed that derivatives of this compound can effectively inhibit the growth of pathogenic fungi such as Candida albicans .
Case Studies
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
